molecular formula C20H27Cl2N3O5S2 B14336881 3-(Carboxymethyl)-5-(p-di(2-chloroethyl)aminobenzylidene)rhodanine diethanolamine CAS No. 101018-61-5

3-(Carboxymethyl)-5-(p-di(2-chloroethyl)aminobenzylidene)rhodanine diethanolamine

Cat. No.: B14336881
CAS No.: 101018-61-5
M. Wt: 524.5 g/mol
InChI Key: MKPXMCPFWMBOMO-KJEVSKRMSA-N
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Description

3-(Carboxymethyl)-5-(p-di(2-chloroethyl)aminobenzylidene)rhodanine diethanolamine is a complex organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a rhodanine core, which is a five-membered ring containing sulfur and nitrogen atoms, and is substituted with a carboxymethyl group and a p-di(2-chloroethyl)aminobenzylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxymethyl)-5-(p-di(2-chloroethyl)aminobenzylidene)rhodanine diethanolamine involves multiple steps, starting with the preparation of the rhodanine core. The rhodanine core can be synthesized by reacting thiourea with chloroacetic acid under basic conditions. The carboxymethyl group is introduced through a nucleophilic substitution reaction.

The p-di(2-chloroethyl)aminobenzylidene moiety is synthesized separately by reacting p-di(2-chloroethyl)aminobenzaldehyde with an appropriate amine. This intermediate is then condensed with the rhodanine core to form the final compound. The reaction conditions typically involve refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethyl)-5-(p-di(2-chloroethyl)aminobenzylidene)rhodanine diethanolamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chloroethyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloroethyl groups.

Scientific Research Applications

3-(Carboxymethyl)-5-(p-di(2-chloroethyl)aminobenzylidene)rhodanine diethanolamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Carboxymethyl)-5-(p-di(2-chloroethyl)aminobenzylidene)rhodanine diethanolamine involves its interaction with cellular components. The compound’s chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This interaction can disrupt the function of enzymes and other proteins, ultimately leading to cell death. The rhodanine core may also contribute to the compound’s biological activity by interacting with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    p-Di(2-chloroethyl)aminophenylalanine (Sarcolysine): Known for its anticancer properties.

    Melphalan: Another anticancer agent with a similar structure.

    Chlorambucil: A chemotherapy drug used to treat chronic lymphocytic leukemia.

Uniqueness

3-(Carboxymethyl)-5-(p-di(2-chloroethyl)aminobenzylidene)rhodanine diethanolamine is unique due to its combination of a rhodanine core with a p-di(2-chloroethyl)aminobenzylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

101018-61-5

Molecular Formula

C20H27Cl2N3O5S2

Molecular Weight

524.5 g/mol

IUPAC Name

2-[(5E)-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C16H16Cl2N2O3S2.C4H11NO2/c17-5-7-19(8-6-18)12-3-1-11(2-4-12)9-13-15(23)20(10-14(21)22)16(24)25-13;6-3-1-5-2-4-7/h1-4,9H,5-8,10H2,(H,21,22);5-7H,1-4H2/b13-9+;

InChI Key

MKPXMCPFWMBOMO-KJEVSKRMSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)N(CCCl)CCCl.C(CO)NCCO

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)O)N(CCCl)CCCl.C(CO)NCCO

Origin of Product

United States

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